molecular formula C17H23N3O3 B1336501 H-Leu-Trp-OH CAS No. 5156-22-9

H-Leu-Trp-OH

Cat. No. B1336501
CAS RN: 5156-22-9
M. Wt: 317.4 g/mol
InChI Key: BQVUABVGYYSDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-Trp-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This peptide is a combination of three amino acids: leucine, tryptophan, and histidine, and is commonly used in research studies to investigate the mechanism of action and physiological effects of peptides.

Scientific Research Applications

  • Biomedical and Material Science Applications : A study by Rasale et al. (2014) demonstrated the use of a similar peptide, Nmoc-Leu-Trp-OH, in the evolution of blue light emitting peptide nanofibers. This has implications for both biomedical and material science applications, particularly in the development of bio-compatible materials and sensors.

  • Chemical Reaction Dynamics : Scheiner and Kar (2010) conducted a study analyzing the reactivities of protein C-H bonds to H atom abstraction by OH radical using a Leu dipeptide Scheiner & Kar, 2010. This research is significant for understanding chemical reaction dynamics in biological systems.

  • Molecular Dynamics and Reaction Mechanisms : Research by Ree and Shin (1996) investigated the reaction of gas phase atomic oxygen with chemisorbed hydrogen atoms on a tungsten surface, providing insights into molecular dynamics and reaction mechanisms, which are essential for catalysis and surface chemistry studies.

  • Biochemical Studies and Therapeutic Applications : Abiko, Onodera, and Sekino (1979) isolated a Trp-containing pentapeptide, H-Asp-Leu-Trp-Gln-Lys-OH, from uremic fluid and studied its structure and biological activity Abiko, Onodera, & Sekino, 1979. Such peptides have potential therapeutic applications and are important for biochemical studies.

  • Environmental Chemistry : The study of hydroxyl radicals (OH) in environmental systems, as discussed by Gligorovski et al. (2015), is another area where H-Leu-Trp-OH related research could be relevant. Understanding the behavior of hydroxyl radicals is crucial for environmental chemistry, particularly in atmospheric and water chemistry.

Safety and Hazards

H-Leu-Trp-OH is intended for research use only and is not sold to patients . Specific safety and hazard information for this compound is not provided in the retrieved sources .

properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-10(2)7-13(18)16(21)20-15(17(22)23)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVUABVGYYSDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965889
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Tryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

5156-22-9
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was H-Leu-Trp-OH included in the study on bitter masking agents?

A1: this compound, a dipeptide composed of Leucine (Leu) and Tryptophan (Trp), was employed as a model bitter compound in this study []. The researchers aimed to assess the effectiveness of various short-chain gingerdione derivatives in masking the bitterness of different substances.

Q2: Did the gingerdione derivatives successfully mask the bitterness of this compound?

A2: The study revealed that while some gingerdione derivatives like 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione and 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione effectively reduced the bitterness of caffeine and quinine, they did not exhibit a similar effect on this compound []. This suggests that the bitterness-masking mechanism of these compounds might be specific to certain types of bitter molecules and not universally applicable.

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